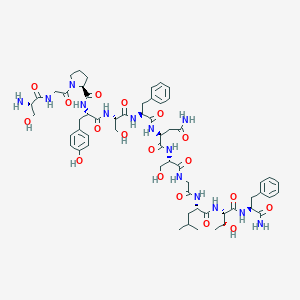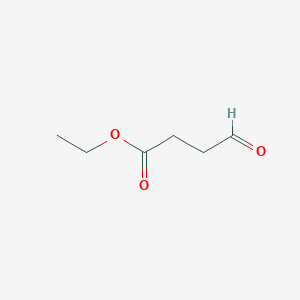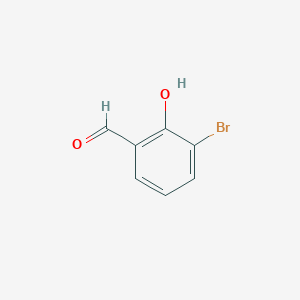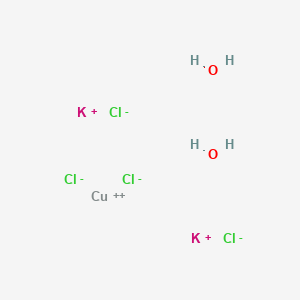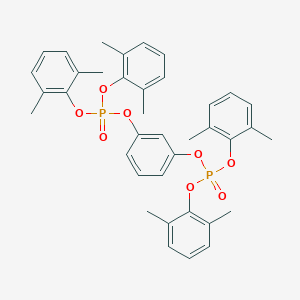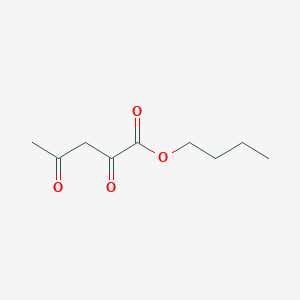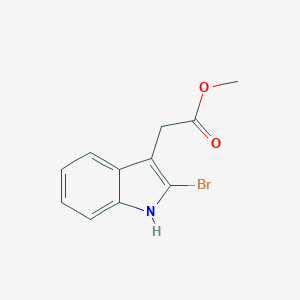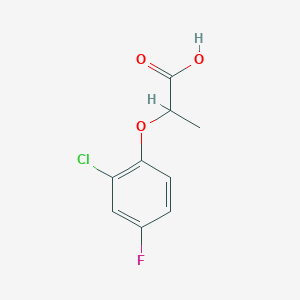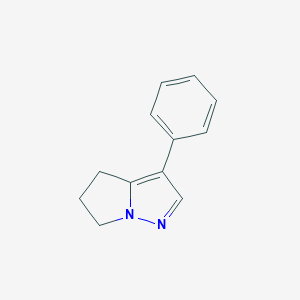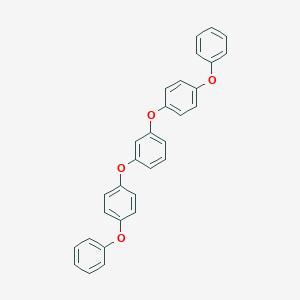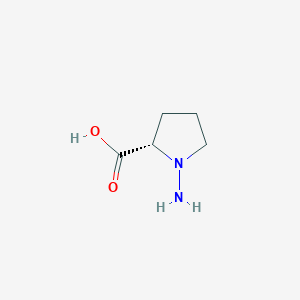
1-Aminoproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminoproline is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a proline analog that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 1-Aminoproline is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes. Additionally, 1-Aminoproline has been shown to enhance the activity of certain enzymes, suggesting that it may have a modulatory effect on enzyme activity.
Biochemische Und Physiologische Effekte
1-Aminoproline has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of certain enzymes, which may have implications for the development of new drugs. Additionally, 1-Aminoproline has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Aminoproline in lab experiments include its high yield of synthesis and its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of 1-Aminoproline. One potential direction is the development of new drugs based on the biochemical and physiological effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of 1-Aminoproline and its potential applications in scientific research. Finally, the synthesis of novel analogs of 1-Aminoproline may lead to the development of new compounds with enhanced activity and potential therapeutic applications.
Conclusion:
In conclusion, 1-Aminoproline is a proline analog that has potential applications in scientific research. This compound has been synthesized through various methods and has been shown to have biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 1-Aminoproline and its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of 1-Aminoproline can be achieved through several methods. One of the most common methods involves the reaction of proline with ammonia and formaldehyde. Another method involves the reaction of N-acylproline with sodium borohydride. These methods have been studied extensively and have been shown to produce high yields of 1-Aminoproline.
Wissenschaftliche Forschungsanwendungen
1-Aminoproline has been studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of various peptides and has been shown to enhance the activity of certain enzymes. Additionally, 1-Aminoproline has been used in the synthesis of various drugs and has been studied for its potential as a drug target.
Eigenschaften
CAS-Nummer |
10139-25-0 |
|---|---|
Produktname |
1-Aminoproline |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(2S)-1-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
OUCUOMVLTQBZCY-BYPYZUCNSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)N)C(=O)O |
SMILES |
C1CC(N(C1)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)N)C(=O)O |
Synonyme |
1-amino-D-proline 1-aminoproline 1-aminoproline, (L)-isomer N-aminoproline trans-4-aminoproline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



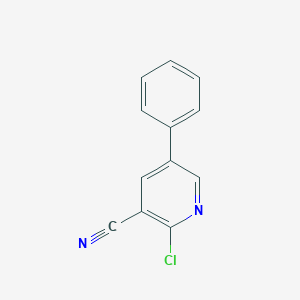
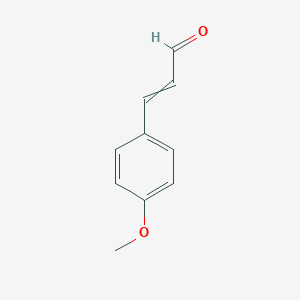
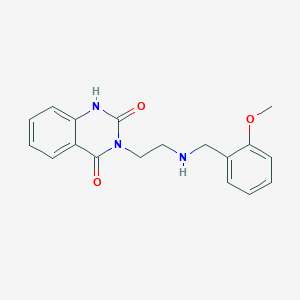
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
